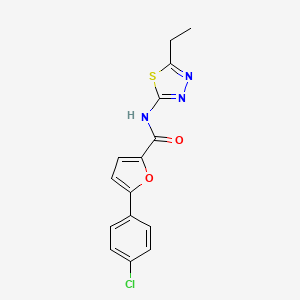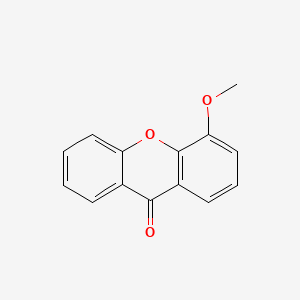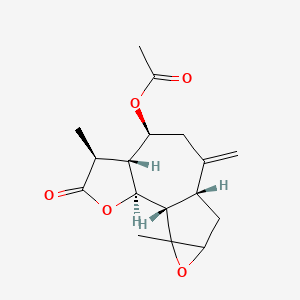
Viscidulin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viscidulin B is a sesquiterpene lactone.
Scientific Research Applications
Chemical Constituents of Scutellaria viscidula
Viscidulin B is one of several compounds isolated from the roots of Scutellaria viscidula, a plant known for its medicinal properties. Various chromatographic techniques were employed to separate and identify these compounds, including oroxylin A, wogonin, chrysin, baicalein, and viscidulin B. The isolation and identification of these compounds contribute to understanding the chemical basis of the pharmacological actions of Scutellaria viscidula (Xu Sui-xu, 2003).
Flavonoid Synthesis in Scutellaria viscidula
A transcriptomic analysis of Scutellaria viscidula revealed the presence of flavonoids with unique bioactivities, including viscidulin B. The study identified 177 genes related to flavonoid biosynthesis and investigated the dynamic expression of key genes in different growth stages, contributing to the understanding of the molecular mechanisms behind flavonoid synthesis in Scutellaria plants (Chengke Bai et al., 2018).
Synthesis of Flavones Including Viscidulin B
Research on the synthesis of flavones isolated from Scutellaria rehderiana included viscidulin B. The study revised the structures of the isolated flavones, rehderianin I and viscidulin B, based on comparison with synthesized flavones. This research contributes to the broader understanding of flavone structures and their synthesis methods (M. Iinuma et al., 1985).
properties
Product Name |
Viscidulin B |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1S,2S,5S,6R,7S,10R)-5,14-dimethyl-9-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h8,10-15H,1,5-6H2,2-4H3/t8-,10-,11-,12?,13+,14-,15-,17?/m0/s1 |
InChI Key |
CZIGIXZHIBZWBA-MGCWZZKMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C)[C@@H]3CC4C([C@@H]3[C@H]2OC1=O)(O4)C)OC(=O)C |
SMILES |
CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C |
Canonical SMILES |
CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)
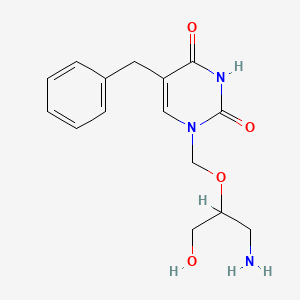
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
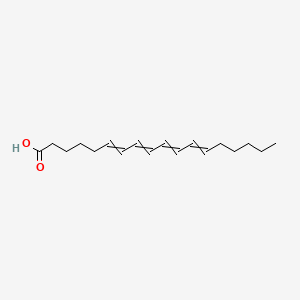
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)
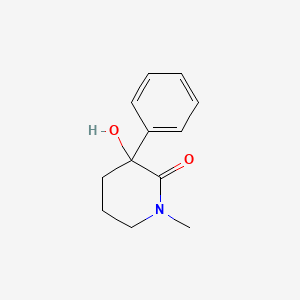
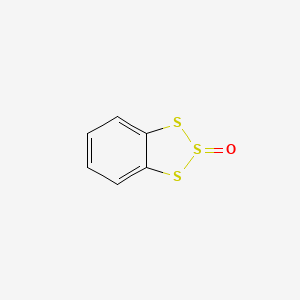
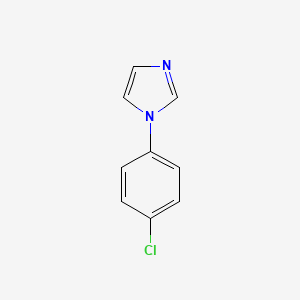
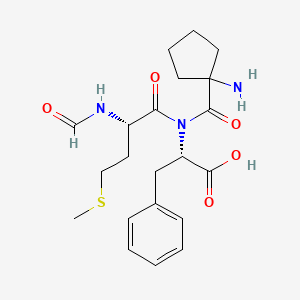
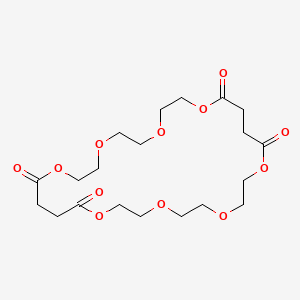

![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)
